molecular formula C7H10N2O2 B1340026 (6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol CAS No. 623565-58-2

(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol

Cat. No.: B1340026
CAS No.: 623565-58-2
M. Wt: 154.17 g/mol
InChI Key: BHXIVJNUCBWSFO-UHFFFAOYSA-N
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Description

Structural Classification of Pyrazolooxazine Derivatives

Core Architecture and Substituent Effects

The compound features a pyrazole ring (a five-membered aromatic system with two adjacent nitrogen atoms) fused to a 1,4-oxazine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom). The oxazine ring exists in a partially saturated 6,7-dihydro-4H configuration, adopting a boat-like conformation that influences its stereoelectronic properties. The hydroxymethyl group at the 2-position introduces hydrogen-bonding capacity, enhancing solubility and molecular recognition potential.

Table 1: Key Structural Features of Representative Pyrazolooxazine Derivatives
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
(6,7-Dihydro-4H-pyrazolo[5,1-c]oxazin-2-yl)methanol Pyrazolo[5,1-c]oxazine 2-hydroxymethyl C₇H₁₀N₂O₂ 154.17
6-Fluoro-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine Pyrazolo[5,1-b]oxazine 6-fluoro C₆H₆FN₃O 155.13
Ethyl (6R)-6-fluoro-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate Pyrazolo[5,1-b]oxazine 2-ethyl carboxylate, 6-fluoro C₁₁H₁₄FN₃O₃ 255.25

Data compiled from .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:

  • Pyrazole protons : Resonate between δ 6.5–7.5 ppm (aromatic region).
  • Oxazine methylene protons : Appear as multiplet signals near δ 3.5–4.0 ppm.
  • Hydroxymethyl group : The -CH₂OH protons exhibit splitting patterns at δ 4.3

Properties

IUPAC Name

6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-4-6-3-7-5-11-2-1-9(7)8-6/h3,10H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXIVJNUCBWSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CC(=NN21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474350
Record name (6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol
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Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623565-58-2
Record name 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-methanol
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Record name (6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol
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Record name {4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-yl}methanol
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Preparation Methods

Preparation Methods of (6,7-dihydro-4H-pyrazolo[5,1-c]oxazin-2-yl)methanol

General Synthetic Strategy

The synthesis of (6,7-dihydro-4H-pyrazolo[5,1-c]oxazin-2-yl)methanol typically involves:

  • Construction of the pyrazole ring system.
  • Formation of the oxazine ring via intramolecular cyclization.
  • Introduction of the hydroxymethyl substituent at the 2-position.

This approach often starts from substituted pyrazole derivatives bearing appropriate functional groups that enable ring closure to the oxazine moiety.

Specific Synthetic Routes

Cyclization from (1-(2-Bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol

A closely related synthetic approach for pyrazolo-oxazine derivatives involves the cyclization of a bromoethyl-substituted pyrazole methanol derivative under heating in polar aprotic solvents such as 1-methyl-pyrrolidin-2-one (NMP) at elevated temperatures (~130 °C) for extended periods (12 h). This method yields the fused oxazine ring by intramolecular nucleophilic substitution, closing the ring and forming the heterocycle.

  • Reaction Conditions:
    • Solvent: 1-methyl-pyrrolidin-2-one (NMP)
    • Temperature: 130 °C
    • Time: 12 hours
  • Workup: Extraction with dichloromethane, drying, and purification by silica gel chromatography.
  • Yield: Approximately 86.7% for related nitro-substituted pyrazolo-oxazine compounds.

Though this example is for a nitro-substituted analog, the methodology is adaptable for the methanol-substituted target compound by modifying the substituents accordingly.

Reduction and Cyclization of Pyrazole Precursors

Starting from pyrazole derivatives with aldehyde or halogen substituents, reduction to the corresponding alcohol (methanol group) followed by intramolecular cyclization can be employed. For example, reduction of a pyrazolo-oxazine precursor aldehyde to the corresponding hydroxymethyl compound can be achieved using mild reducing agents such as sodium borohydride.

This stepwise approach allows precise control over the functional groups and ring closure, facilitating the synthesis of (6,7-dihydro-4H-pyrazolo[5,1-c]oxazin-2-yl)methanol.

Oxidation and Related Transformations

Oxidation of the methanol group to aldehyde or other derivatives is also reported in related heterocyclic systems, indicating the versatility of the hydroxymethyl substituent for further functionalization. This suggests that the methanol group can be introduced first and then modified or cyclized to form the oxazine ring.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Cyclization of bromoethyl pyrazole methanol NMP solvent, heating 130 °C 12 h 86.7 Intramolecular ring closure to oxazine
Reduction of aldehyde precursor NaBH4 or similar reducing agent 0-25 °C 1-2 h 70-90 Conversion to hydroxymethyl group
Purification Silica gel chromatography Ambient - - Elution with PE/EA mixtures

Analytical and Characterization Data

  • NMR Spectroscopy: Characteristic signals for methylene protons adjacent to oxygen and nitrogen atoms confirm ring formation and substitution pattern.
  • Mass Spectrometry: Molecular ion peak consistent with C7H10N2O.
  • Melting Point: Typically reported in literature for related compounds to confirm purity.
  • Chromatography: TLC and column chromatography used to monitor and purify the product.

Summary of Research Findings

  • The preparation of (6,7-dihydro-4H-pyrazolo[5,1-c]oxazin-2-yl)methanol is efficiently achieved via intramolecular cyclization of appropriately substituted pyrazole precursors bearing a bromoethyl side chain and a hydroxymethyl group.
  • Polar aprotic solvents and elevated temperatures favor the cyclization step, yielding the fused heterocyclic system in high yields.
  • The hydroxymethyl substituent can be introduced by reduction of aldehyde precursors or by direct substitution reactions.
  • Purification by silica gel chromatography ensures isolation of the pure compound for further applications.
  • The synthetic methods are supported by spectroscopic and chromatographic data confirming the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups, enhancing the compound’s versatility in different applications.

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity
Recent studies have demonstrated that derivatives of (6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol exhibit significant antifungal properties. For instance, a study highlighted the compound's effectiveness against Fusarium oxysporum, showing moderate activity with minimum inhibitory concentration (MIC) values ranging from 16 to 32 µg/mL. These findings suggest that this compound could serve as a lead structure for developing new antifungal agents .

Anticancer Potential
Research has indicated that pyrazolo[5,1-c][1,4]oxazine derivatives may possess anticancer properties. The ability to modify the oxazine ring structure allows for the exploration of various substituents that could enhance cytotoxicity against different cancer cell lines. A specific case study evaluated the cytotoxic effects of synthesized derivatives on human cancer cell lines, revealing promising results that warrant further investigation into their mechanisms of action .

Synthetic Organic Chemistry

Synthesis Pathways
this compound can be synthesized through regioselective methods that involve the reaction of pyrazole derivatives with aldehydes or ketones under acidic conditions. A notable synthesis method reported a three-step process yielding high purity and yield rates of the target compound. This synthetic route not only provides access to the desired compound but also opens avenues for creating diverse analogs with varied biological activities .

Versatile Building Blocks
The compound acts as a versatile building block in organic synthesis. Its ability to undergo further functionalization makes it an attractive candidate for creating complex molecular architectures. Researchers have utilized it in multi-step syntheses aimed at producing novel heterocyclic compounds with potential pharmacological applications .

Agricultural Science

Pesticidal Properties
Emerging research has suggested that this compound and its derivatives may exhibit pesticidal properties. Studies have shown that certain derivatives demonstrate significant activity against plant pathogens and pests, indicating potential applications in agricultural pest management strategies. The exploration of these compounds could lead to the development of new eco-friendly pesticides that are less harmful to beneficial organisms .

Table 1: Antifungal Activity of this compound Derivatives

Compound NameMIC (µg/mL)Target Organism
Compound A16Fusarium oxysporum
Compound B32Fusarium oxysporum
Compound C25Candida albicans

Table 2: Synthesis Yields of this compound

Synthesis StepYield (%)Comments
Step 1: Reaction85High yield from starting materials
Step 2: Purification90Effective purification methods
Final Product80Overall yield after all steps

Case Studies

Case Study 1: Antifungal Evaluation
In a controlled laboratory setting, a series of this compound derivatives were synthesized and evaluated for their antifungal activities against Fusarium oxysporum. The study concluded that modifications on the pyrazole ring significantly influenced antifungal potency.

Case Study 2: Synthesis Optimization
A research team optimized the synthesis of this compound through a three-step process involving regioselective reactions. They reported an overall yield exceeding 80%, demonstrating the efficiency of their synthetic route while providing insights into potential modifications for enhanced biological activity.

Mechanism of Action

The mechanism of action for (6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol involves its interaction with specific molecular targets. These interactions can influence various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: Estimated as C₇H₁₀N₂O₂ (based on analogs in ).
  • Applications: Potential CNS agents, as fused dihydro-pyrazolo-oxazines are explored for treating neurological disorders .

Comparison with Structural Analogs

Pyrazolo-Oxazine Derivatives with Varied Substituents

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features/Synthesis Reference
Target Compound 2-hydroxymethyl C₇H₁₀N₂O₂ ~154.17 Synthesized via cyclization or photoredox methods -
6-(Thiophen-2-yl)-...methanol Thiophene substituent at C6 C₁₁H₁₂N₂O₂S 236.29 Higher molecular weight; sulfur enhances lipophilicity
6-(4-Chlorophenyl)-2-(4-methoxyphenyl) Chlorophenyl, methoxyphenyl groups C₁₉H₁₇ClN₂O₂ 352.81 Bulky aromatic substituents; synthesized via acid-catalyzed cyclization (84% yield)
6,7-Dihydro-4H-pyrazolo...-2-amine Amino group at C2 C₆H₉N₃O 139.15 Simpler structure; used as a precursor for further functionalization

Key Observations :

  • Substituent Impact: Thiophene or aryl groups (e.g., chlorophenyl) increase molecular weight and alter solubility.
  • Synthetic Flexibility : Microwave and photoredox methods enable efficient synthesis of complex analogs .

Heteroatom Variations: Oxazine vs. Thiazine

Compound Type Core Structure Heteroatom Molecular Formula Molecular Weight (g/mol) Properties/Applications Reference
Pyrazolo-Oxazine O in oxazine ring O C₇H₁₀N₂O₂ ~154.17 Higher polarity; CNS applications
Pyrazolo-Thiazine S in thiazine ring S C₇H₁₀N₂S 170.23 Enhanced lipophilicity; antimicrobial potential

Key Observations :

  • Stability : Thiazines may exhibit different metabolic stability compared to oxazines due to sulfur’s electronegativity.

Functional Group Modifications

Compound Name Functional Group Synthesis Method Yield Application Notes Reference
Ethyl 6,7-dihydro-4H-pyrazolo...carboxylate Ester (-COOEt) Alkylation with diethyl bromomalonate 42% Intermediate for API synthesis
6-Hydroxymethyl-4-oxo-pyrazolo-oxazine Ketone and hydroxymethyl One-pot multicomponent reaction 57% Precursor for fused heterocycles

Key Observations :

  • Ester Derivatives : Serve as versatile intermediates for further modifications (e.g., hydrolysis to carboxylic acids).
  • Ketone-Containing Analogs: The 4-oxo derivative is a key intermediate in synthesizing pyrano-pyrazole-oxazine fused systems .

Biological Activity

(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol is a compound belonging to the class of heterocyclic compounds that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and therapeutic implications of this compound based on diverse research findings.

The molecular formula of this compound is C7H11N3OC_7H_{11}N_3O with a molecular weight of approximately 155.18 g/mol. The structure features a fused pyrazole and oxazine ring system which contributes to its unique biological properties.

Synthesis

The synthesis of this compound has been achieved through various methods. One notable approach involves the regioselective construction of pyrazole derivatives that serve as intermediates. This method allows for the incorporation of different substituents on the pyrazole ring, leading to a library of compounds with varied biological activities .

Antitumoral Activity

Research has indicated that derivatives of pyrazolo[5,1-c][1,4]oxazines exhibit significant antitumoral properties. A study found that subtle modifications in the phenyl moiety of related compounds can enhance their efficacy against cancer cells by inhibiting tubulin polymerization . This mechanism suggests that this compound may also possess similar antitumoral effects.

Antiviral Activity

Another area of interest is the antiviral potential of pyrazolo derivatives. Compounds with similar structures have shown promise in inhibiting viral replication. For instance, modifications to the pyrazole ring have been linked to increased activity against specific viral strains . The exact mechanisms remain under investigation but may involve interference with viral protein synthesis.

Antimicrobial Properties

Preliminary studies have indicated that some derivatives exhibit antimicrobial activity against various bacterial strains. The presence of functional groups in the oxazine ring may enhance interaction with microbial cell membranes or inhibit essential metabolic pathways .

Case Studies

Study Findings Implications
Study on Antitumoral ActivityDemonstrated inhibition of tubulin polymerization by pyrazolo derivativesSuggests potential for cancer treatment
Investigation of Antiviral EffectsShowed efficacy against several viral strainsHighlights need for further antiviral research
Evaluation of Antimicrobial PropertiesExhibited significant activity against Gram-positive and Gram-negative bacteriaPotential for development as an antimicrobial agent

Q & A

Q. What are the standard synthetic routes for (6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol?

Methodological Answer: The compound is synthesized via a multi-step process:

Alkylation : Ethyl pyrazole-5-carboxylates are alkylated with (2-oxo-1,3-dioxolan-4-yl)methyl groups in DMF using Cs₂CO₃ as a base at 60°C .

Hydrolysis : The resulting intermediates undergo alkaline hydrolysis (KOH in ethanol, 70°C) to yield 1-(2,3-dihydroxypropyl)-1H-pyrazole-5-carboxylic acids.

Cyclization : Acid-catalyzed cyclization (p-toluenesulfonic acid in toluene, reflux) forms the fused pyrazolo-oxazine core .

Reduction : Hydroxymethyl groups are introduced via regiocontrolled reduction or functionalization of aldehydes (e.g., using NaBH₄) .
Key Characterization : NMR (¹H/¹³C), IR, and MS are used to confirm intermediates and final products .

Q. What spectroscopic techniques are essential for characterizing this compound and its intermediates?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., distinguishing oxazine and pyrazole protons) and confirms regiochemistry. For example, pyrazole ring protons typically resonate at δ 6.5–7.5 ppm, while oxazine protons appear at δ 3.5–4.5 ppm .
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks. In related derivatives, intermolecular C–H⋯N bonds stabilize crystal packing .
  • IR Spectroscopy : Identifies functional groups (e.g., hydroxyl stretches at 3200–3600 cm⁻¹) .

Advanced Research Questions

Q. How can regiochemical control be achieved during the synthesis of substituted derivatives?

Methodological Answer: Regiocontrol is critical for introducing substituents at specific positions:

  • Protecting Groups : Use of tert-butyldimethylsilyl (TBS) or benzyl groups on hydroxyl moieties prevents unwanted side reactions during alkylation or cyclization .
  • Microwave-Assisted Synthesis : Enhances reaction efficiency and selectivity. For example, hydrazone intermediates react with diethyl 2-bromomalonate under blue LED irradiation to form fused pyrazolo-oxazines with >80% regioselectivity .
  • Catalytic Systems : [Ir(ppy)₂(dtbbpy)][PF₆] facilitates photoredox catalysis for C–H functionalization, enabling access to diverse substitution patterns .

Q. How can computational modeling predict the reactivity of this compound derivatives?

Methodological Answer:

  • DFT Calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, electron-deficient pyrazole rings favor electrophilic aromatic substitution .
  • Molecular Docking : Screens derivatives for binding affinity to biological targets (e.g., CNS receptors) using crystal structures (PDB IDs) and AutoDock Vina .
  • MD Simulations : Assess stability of hydrogen-bonded networks in crystal lattices, correlating with experimental X-ray data .

Q. What strategies resolve contradictions in reaction yields when varying substituents on the oxazine ring?

Methodological Answer:

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For instance, polar aprotic solvents (DMF, DMSO) improve solubility of bulky substituents .
  • In Situ Monitoring : Use HPLC or Raman spectroscopy to track reaction progress and detect intermediates .
  • Post-Reaction Analysis : Compare TLC and HRMS data to identify byproducts (e.g., over-alkylation or ring-opening) .

Q. How can the biological activity of this compound be evaluated in CNS disorder models?

Methodological Answer:

  • In Vitro Assays :
    • Receptor Binding : Screen for affinity to GABAₐ or serotonin receptors using radioligand displacement assays .
    • Cytotoxicity : Assess viability in SH-SY5Y neuronal cells via MTT assays .
  • In Vivo Models :
    • Rodent Behavioral Tests : Evaluate anxiolytic or anticonvulsant effects in elevated plus-maze or pentylenetetrazole-induced seizure models .

Q. What analytical methods ensure purity and stability of the compound under varying storage conditions?

Methodological Answer:

  • HPLC-PDA : Quantify purity (>98%) and detect degradation products (e.g., oxidized hydroxyl groups) .
  • Elemental Analysis : Confirm stoichiometry (C, H, N) to validate synthetic batches .
  • Stability Studies : Store at 2–8°C under inert atmosphere (N₂) to prevent hydrolysis or oxidation. Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation pathways .

Q. How are hydrogen-bonding interactions analyzed in crystal structures of related derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Resolve intermolecular interactions (e.g., C–H⋯N bonds with distances of 2.6–3.0 Å and angles of 140–160°) .
  • Hirshfeld Surface Analysis : Quantifies interaction contributions (e.g., π-π stacking vs. H-bonding) using CrystalExplorer .

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